beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl

描述

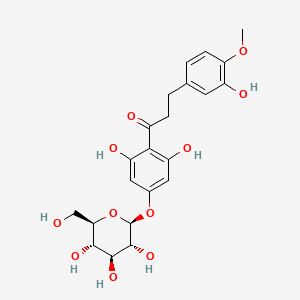

Beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl: is a complex organic compound with a molecular formula of C22H26O11 . It is a glycoside derived from glucose and is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

属性

IUPAC Name |

1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-31-16-5-3-10(6-13(16)25)2-4-12(24)18-14(26)7-11(8-15(18)27)32-22-21(30)20(29)19(28)17(9-23)33-22/h3,5-8,17,19-23,25-30H,2,4,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALCGCHVWZLREG-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944537 | |

| Record name | 3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21940-36-3 | |

| Record name | Hesperetin dihydrochalcone-4-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021940363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various chemical reactions involving glucose derivatives and phenolic compounds. One common synthetic route involves the glycosylation of phenolic compounds with glucose in the presence of a catalyst such as sulfuric acid . The reaction conditions typically require heating under reflux to ensure complete glycosidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .

Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Substitution reactions may involve halogenating agents like bromine (Br2) or chlorine (Cl2) .

Major Products Formed

Oxidation: : Formation of quinones and other oxidized phenolic compounds.

Reduction: : Production of hydroxylated derivatives.

Substitution: : Introduction of halogen atoms into the phenolic ring.

科学研究应用

Pharmacological Applications

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

- Antioxidant Activity : Studies have shown that this compound possesses strong antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that beta-D-glucopyranoside derivatives can inhibit inflammatory pathways. For instance, it has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. This property can be leveraged in developing natural preservatives for food products or as therapeutic agents against infections .

Table 1: Summary of Pharmacological Activities

| Activity | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Disruption of microbial cell membranes |

Food Science Applications

In the realm of food science, beta-D-glucopyranoside has been explored for its potential as a natural additive:

- Flavor Enhancer : The compound can enhance the flavor profile of certain foods due to its sweet taste and pleasant aroma. It is particularly useful in low-calorie food products where sugar substitutes are necessary .

- Preservative : Its antimicrobial properties allow it to function as a natural preservative, extending the shelf life of food products without the adverse effects associated with synthetic preservatives .

Table 2: Applications in Food Science

| Application | Description | References |

|---|---|---|

| Flavor Enhancer | Improves taste without added calories | |

| Natural Preservative | Extends shelf life through antimicrobial action |

Biochemical Research Applications

In biochemical research, beta-D-glucopyranoside serves as a valuable tool:

- Biomarker Identification : Its unique chemical structure allows it to be used as a marker in metabolic studies, aiding researchers in understanding metabolic pathways and disease mechanisms .

- Drug Development : The compound is being investigated for its potential role in drug formulation, particularly in enhancing bioavailability and targeting specific tissues .

Table 3: Research Applications

| Application | Purpose | References |

|---|---|---|

| Biomarker | Identifying metabolic pathways | |

| Drug Formulation | Enhancing bioavailability |

Case Studies

- Antioxidant Study : A study published in Journal of Medicinal Food demonstrated that beta-D-glucopyranoside significantly reduced oxidative stress markers in diabetic rats, suggesting its potential for managing diabetes-related complications.

- Anti-inflammatory Research : In Phytotherapy Research, researchers found that this compound inhibited the NF-kB pathway in macrophages, reducing inflammation markers and highlighting its therapeutic potential for chronic inflammatory diseases.

- Food Preservation Study : A recent study in Food Chemistry evaluated the effectiveness of beta-D-glucopyranoside as a natural preservative in meat products, showing a significant reduction in microbial growth compared to control samples.

作用机制

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: : It interacts with enzymes and receptors involved in metabolic processes.

Pathways: : It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

相似化合物的比较

This compound is unique due to its specific structural features and functional groups. Similar compounds include:

Neohesperidin Dihydrochalcone: : Another glycoside with similar phenolic components.

2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl \beta-D-glucopyranoside: : A structurally related glycoside.

These compounds share similarities in their glycosidic bonds and phenolic structures but differ in their specific substituents and functional groups.

生物活性

Beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl, is a complex phenolic compound known for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of the compound is with a molecular weight of 524.6 g/mol. The structure features multiple hydroxyl groups and a glucopyranoside moiety, which contributes to its solubility and reactivity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C26H36O11 |

| Molecular Weight | 524.6 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Research indicates that beta-D-glucopyranoside exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that this compound can enhance the activity of endogenous antioxidant enzymes, providing protective effects against oxidative damage in various cell types .

Cytotoxicity and Cancer Research

In vitro studies have shown that beta-D-glucopyranoside possesses cytotoxic effects on several cancer cell lines. For instance, a study published in the Journal of Natural Products reported that compounds derived from Tacca chantrieri, including beta-D-glucopyranoside derivatives, exhibited selective cytotoxicity against human cancer cells while sparing normal cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Neuroprotective Effects

Recent studies indicate that beta-D-glucopyranoside may have neuroprotective effects. It has been shown to reduce neuronal cell death induced by neurotoxic agents in animal models, possibly through its antioxidant mechanisms .

Case Studies

- Cytotoxicity Against Cancer Cells : A study conducted on various cancer cell lines revealed that beta-D-glucopyranoside derivatives had IC50 values ranging from 10 to 30 µM, indicating substantial cytotoxicity compared to control groups .

- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide, treatment with beta-D-glucopyranoside significantly reduced markers of oxidative damage (e.g., malondialdehyde levels) and increased antioxidant enzyme activity (e.g., superoxide dismutase) by approximately 50% compared to untreated controls .

- Anti-inflammatory Activity : In an animal model of arthritis, administration of beta-D-glucopyranoside led to a reduction in joint swelling and pain scores, correlating with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。